Semapimod is derived from a multi-step synthesis process that involves complex organic reactions. It falls under the category of small molecule inhibitors, specifically targeting signaling pathways associated with inflammation. Its chemical structure is characterized by multiple functional groups that facilitate its interaction with biological targets.
The synthesis of Semapimod involves several critical steps:
The industrial scale-up of this synthesis requires optimization of reaction conditions to maintain quality control and efficiency in purification processes.
Semapimod's molecular formula is with a complex structure that includes multiple nitrogen atoms indicative of its biological activity. The InChI key for Semapimod is PWDYHMBTPGXCSN-VCBMUGGBSA-N, which provides a unique identifier for its chemical structure.
The compound's structure features:
Semapimod can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism by which Semapimod exerts its effects primarily involves the inhibition of p38 MAPK. This inhibition disrupts signaling pathways associated with inflammation, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cyclooxygenase-2 induction by Toll-like receptor ligands. Furthermore, Semapimod has been shown to influence ATP-binding activities of heat shock protein 90 chaperones, which are critical in cellular stress responses .
Semapimod exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in laboratory settings and potential formulations.
Semapimod has been investigated for various scientific applications:
Semapimod (chemical name: N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride) is a synthetic tetravalent guanylhydrazone compound with the molecular formula C₃₄H₅₂N₁₈O₂ for the free base and C₃₄H₅₆Cl₄N₁₈O₂ for its tetrahydrochloride salt form [2] [7]. Its molecular weight is 744.45 g/mol for the free base and 890.75 g/mol for the salt [2] [3]. The core structure consists of two symmetrical 3,5-bis(guanylhydrazone acetyl)phenyl groups linked by a decanediamide bridge (sebacoyl moiety) [2] [7].
Semapimod belongs to two overlapping chemical classes:
This dual classification underpins its immunomodulatory functions, combining the membrane-targeting properties of anilides with the protein-binding capacity of guanylhydrazones [3] [7].
Semapimod possesses extensive hydrogen-bonding capabilities due to its high density of nitrogen and oxygen atoms:
Table 1: Hydrogen Bonding Profile
Parameter | Value | Functional Groups Involved |
---|---|---|
Total HBA | 20 | Guanidine C=NH, amide C=O |
Total HBD | 10 | Guanidine NH₂, amide N–H |
Polar Surface Area | 365.24 Ų | Calculated from topological descriptors |
Analysis against Lipinski’s Rule of Five (Ro5) reveals four violations:
Table 2: Lipinski Rule Compliance
Parameter | Value | Lipinski Threshold | Compliance |
---|---|---|---|
Molecular weight | 744.45 | ≤500 | Violation |
Calculated LogP (XLogP) | 5.49 | ≤5 | Violation |
H-bond donors | 10 | ≤5 | Violation |
H-bond acceptors | 20 | ≤10 | Violation |
These violations explain its poor oral bioavailability and necessitate intravenous or specialized salt formulations (e.g., CPSI-2364) for therapeutic use [2] [3]. The hydrogen bond propensity (EHBP), calculated via molecular electrostatic potential analysis, falls between -16.0 to -84.0 kcal/mol—consistent with Ro5-exempt drugs targeting intracellular proteins [5] [8].
Semapimod exhibits complex tautomerism and isomerism:
Table 3: Tautomeric and Isomeric Variants
Variant Type | Identifier | Structural Features | Biological Relevance |
---|---|---|---|
Tautomer 1 | PubChem CID 5745214 | Imine-dominated guanylhydrazones | Reference form in crystallography |
Tautomer 2 | CHEMBL2107779 | Enol-dominated forms at 1–2 positions | Enhanced gp96 inhibition in silico |
Geometric isomer | SMILES (E/Z) | Configuration at C=N bonds | Alters solubility and membrane permeation |
The tetrahydrochloride salt (CAS 164301-51-3) locks the molecule in a protonated state, suppressing tautomerism and improving stability for clinical formulations [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7